![molecular formula C31H26N4O3 B606271 BMS-935177 CAS No. 1231889-53-4](/img/structure/B606271.png)
BMS-935177
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BMS-935177 is a potent, selective, reversible, and 2nd generation inhibitor of Bruton’s Tyrosine Kinase (BTK) with an IC50 of 3 nM . It demonstrates good kinase selectivity with higher activity against BTK than other kinases . It is expected to provide useful clinical efficacy in autoimmune diseases .
Synthesis Analysis
BMS-935177 is a potent BTK inhibitor with improved kinase selectivity and superior oral exposure in multiple species . BMS-986143 provided an 11-fold enhancement of BTK inhibition and a 6-fold increase in human whole blood potency when compared to BMS-935177 .Molecular Structure Analysis
The molecular formula of BMS-935177 is C31H26N4O3 . The exact mass is 502.20 and the molecular weight is 502.574 . The isolation of a single, rotationally stable atropisomer, BMS-986143, was achieved by replacing the quinazolinone in BMS-935177 with a quinazolinedione to lock the lower atropisomeric axis .Chemical Reactions Analysis
BMS-935177 shows greater than 50-fold selectivity over the SRC family of kinases, including 1100-fold selectivity over SRC itself . Other kinases inhibited with a potency less than 150 nM (50-fold selectivity) included TRKA, HER4, TRKB, and RET .Physical And Chemical Properties Analysis
The molecular formula of BMS-935177 is C31H26N4O3 . The exact mass is 502.20 and the molecular weight is 502.574 .Wissenschaftliche Forschungsanwendungen
BTK Inhibitor
BMS-935177 is a Bruton’s tyrosine kinase (BTK) inhibitor . BTK plays a crucial role in B-cell receptor and Fc receptor signaling pathways . It is also involved in the regulation of Toll-like receptors and chemokine receptors .
Treatment of Inflammatory Diseases
Given the central role of BTK in immunity, BTK inhibition represents a promising therapeutic approach for the treatment of inflammatory diseases . BMS-935177 exhibited a dose-dependent reduction with once daily oral doses of 10, 20, and 30 mg/kg in a mouse CIA model .
Treatment of Autoimmune Diseases
BTK inhibitors, including BMS-935177, are being developed for potential clinical applications in autoimmune diseases . In the B cell independent mouse CAIA model, BMS-935177 was also efficacious .
Development of Irreversible Inhibitors
BMS-935177 has been transformed from a reversible BTK inhibitor into a potent, irreversible inhibitor . This transformation was achieved by incorporating a suitably electrophilic group at C-3’ of the pendent 4-phenyl group of carbazole-1-carboxamide and tetrahydrocarbazole-1-carboxamide cores .
Preclinical and Clinical Stages
The development of BTK inhibitors, including BMS-935177, is at various preclinical and clinical stages . Many candidates have entered different stages of clinical trials .
Immune System Diseases
BMS-935177 is being developed by Bristol Myers Squibb Co. for the treatment of immune system diseases . Its global highest R&D status is Phase 1 .
Wirkmechanismus
Target of Action
BMS-935177, also known as “7-(2-hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide”, is a potent and selective reversible inhibitor of Bruton’s Tyrosine Kinase (BTK) . BTK plays a crucial role in B-cell receptor and Fc receptor signaling pathways .
Mode of Action
BMS-935177 interacts with its primary target, BTK, by inhibiting its activity. This inhibition is achieved through a reversible mechanism, meaning the compound can bind and unbind from the BTK enzyme . The IC50 value, a measure of the effectiveness of the compound in inhibiting BTK, is 2.8 nM , indicating a high potency.
Biochemical Pathways
BTK is involved in the regulation of Toll-like receptors and chemokine receptors . By inhibiting BTK, BMS-935177 affects these pathways and their downstream effects. For instance, it has been shown to reduce platelet adhesion to collagen, dense granule secretion, and alpha granule secretion in response to the GPVI agonist cross-linked collagen-related peptide (CRP-XL) .
Result of Action
The molecular and cellular effects of BMS-935177’s action primarily involve the inhibition of BTK activity. This results in reduced platelet adhesion, dense granule secretion, and alpha granule secretion . Additionally, BMS-935177 reduces the percentage of activated integrin αIIbβ3 on the platelet surface in response to CRP-XL .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-(2-hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxoquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26N4O3/c1-17-19(8-6-10-26(17)35-16-33-24-9-5-4-7-22(24)30(35)37)20-13-14-23(29(32)36)28-27(20)21-12-11-18(31(2,3)38)15-25(21)34-28/h4-16,34,38H,1-3H3,(H2,32,36) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJRDCQUZMGBAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N2C=NC3=CC=CC=C3C2=O)C4=C5C6=C(C=C(C=C6)C(C)(C)O)NC5=C(C=C4)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 70647728 |
Q & A
Q1: How does BMS-935177 interact with Bruton's tyrosine kinase (BTK), and what are the downstream effects of this interaction?
A1: BMS-935177, also known as 7-(2-hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide, acts as a potent and selective reversible inhibitor of BTK []. While the precise binding mechanism isn't detailed in the provided abstracts, being a reversible inhibitor suggests it competes with BTK's natural substrates, preventing the enzyme from phosphorylating downstream targets. This inhibition disrupts signaling pathways crucial for B-cell receptor signaling, impacting B-cell activation, differentiation, and ultimately, their role in immune responses [, ].
Q2: What are the key structural features of BMS-935177 that contribute to its activity and selectivity for BTK?
A2: While the provided abstracts don't delve into the detailed structure-activity relationship (SAR) of BMS-935177, they highlight that it belongs to a "novel second-generation series of potent and selective reversible carbazole inhibitors of BTK" []. This suggests that the carbazole moiety plays a crucial role in its binding to BTK. Further research into the specific pharmacophores and their interactions with the BTK active site would be needed to fully elucidate the structural basis for its activity and selectivity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.